4'-Piperidinomethyl-2-thiomethylbenzophenone
Description
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-8-4-3-7-18(19)20(22)17-11-9-16(10-12-17)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSRVJRBPYWLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642684 | |
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-23-8 | |
| Record name | [2-(Methylthio)phenyl][4-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Piperidinomethyl-2-thiomethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone derivatives, piperidine, and thiomethylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of 4’-Piperidinomethyl-2-thiomethylbenzophenone may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4’-Piperidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4’-Piperidinomethyl-2-thiomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Piperidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 4'-Piperidinomethyl-2-thiomethylbenzophenone and structurally or functionally related compounds, based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations
Positional Isomerism: The substitution pattern of the piperidinomethyl group (3' vs. 4') in benzophenone derivatives can modulate receptor binding. For example, the 4'-position may allow better alignment with hydrophobic pockets in enzyme active sites compared to the 3'-isomer .
Functional Group Impact: Thiomethyl vs. Piperidinomethyl vs. Diethylamino: Piperidine rings (as in 4'-Piperidinomethyl derivatives) offer conformational rigidity, whereas diethylamino groups (e.g., in 4-Diethylamino-2-hydroxybenzophenone) provide flexibility and basicity, influencing solubility and pH-dependent behavior .
This highlights the importance of substitution patterns in commercial viability.
Biological Activity
4'-Piperidinomethyl-2-thiomethylbenzophenone (CAS No. 898771-23-8) is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzophenone core substituted with a piperidinomethyl group and a thiomethyl group. The synthesis typically involves:
- Starting Materials : Benzophenone derivatives, piperidine, and thiomethylating agents.
- Reaction Conditions : Commonly utilizes solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves:
- Inhibition of Cell Wall Biosynthesis : Similar to established antibiotics, the compound may disrupt bacterial cell wall formation, affecting Gram-positive bacteria .
- Targeting Nucleic Acid Synthesis : The compound may inhibit enzymes critical for DNA replication, akin to fluoroquinolones like ciprofloxacin .
Anticancer Potential
Studies have suggested that this compound could have anticancer properties. It may interact with specific molecular targets involved in cancer cell proliferation and apoptosis modulation:
- Apoptosis Induction : By influencing pathways that regulate cell death, it may promote apoptosis in malignant cells.
- Cell Proliferation Inhibition : The compound may inhibit various signaling pathways essential for cancer cell growth .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Molecular Targets : The piperidine ring enhances binding affinity to certain enzymes, potentially modulating their activity.
- Biochemical Pathways : It influences pathways related to apoptosis, cell signaling, and proliferation, leading to diverse biological effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity Evaluation :
- Anticancer Activity Assessment :
- Mechanistic Studies :
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4'-Hydroxybenzophenone | Lacks piperidine and thiomethyl groups | Limited antimicrobial properties |
| 4'-Methoxybenzophenone | Contains methoxy instead of thiomethyl | Different reactivity and applications |
| 2-Piperidinomethylbenzophenone | Similar piperidine structure | Varied biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
